N-Acetyl-DL-aspartic acid
Overview
Description
N-Acetyl-DL-aspartic acid is an aspartic acid derivative.
This compound is a natural product found in Homo sapiens and Phaseolus vulgaris with data available.
Mechanism of Action
Target of Action
N-Acetyl-DL-aspartic acid (NAA) primarily targets neurons and oligodendrocytes in the brain . In neurons, it acts as an osmolyte involved in fluid balance . In oligodendrocytes, which are the glial cells that myelinate neuronal axons, NAA serves as a source of acetate for lipid and myelin synthesis .
Mode of Action
NAA is synthesized from L-aspartate and acetyl-CoA by the enzyme L-aspartate N-acetyltransferase (Asp-NAT) in neuronal mitochondria . It is then hydrolyzed to L-aspartate and acetate by aspartoacylase (ASPA), which is expressed by oligodendrocytes . This interaction with its targets leads to changes in fluid balance in neurons and lipid synthesis in oligodendrocytes .
Biochemical Pathways
The metabolism of NAA has been implicated in lipid synthesis and histone acetylation . It is also a precursor for the synthesis of the neuronal dipeptide N-acetylaspartylglutamate . Moreover, NAA plays a potential role in energy production from the amino acid glutamate in neuronal mitochondria .
Pharmacokinetics
It is known that naa is synthesized in neuronal mitochondria and is then hydrolyzed in oligodendrocytes . More research is needed to fully understand the ADME properties of NAA and their impact on its bioavailability.
Result of Action
The action of NAA results in several molecular and cellular effects. In neurons, it contributes to fluid balance . In oligodendrocytes, it provides acetate for lipid and myelin synthesis, contributing to the myelination of neuronal axons . Additionally, the metabolism of NAA has been implicated in lipid synthesis and histone acetylation .
Biochemical Analysis
Biochemical Properties
N-Acetyl-DL-aspartic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of its primary functions is to act as an acetate shuttle from the mitochondrion to the cell membrane .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes or cofactors. It also affects metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
2-acetamidobutanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO5/c1-3(8)7-4(6(11)12)2-5(9)10/h4H,2H2,1H3,(H,7,8)(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTCCIMWXFLJLIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20862506 | |
Record name | N-Acetylaspartic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20862506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>26.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID56320696 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
2545-40-6, 997-55-7 | |
Record name | N-Acetylaspartic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2545-40-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Acetyl-DL-aspartic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002545406 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Acetyl-DL-aspartic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128611 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | L-Aspartic acid, N-acetyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128610 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Acetylaspartic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20862506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-acetyl-DL-aspartic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.025 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of N-Acetyl-DL-aspartic acid in stress response?
A1: While this compound itself wasn't directly investigated in the provided research, a closely related compound, di(3-dimethoxyphosphorylpropyl) ester of this compound (PIR-87-6-0), showed promising stress-protective effects. [] This compound, along with dilithium-N-acetyl-L-aspartic acid (AKF-94), demonstrated positive impacts on behavioral and morphological changes induced by immobilization stress in animal models. [] Researchers hypothesize that this protective effect might be linked to the compounds' influence on excitatory amino acid transmission. []
Q2: How does this compound compare to L-glutamic acid in affecting ion content in brain tissues?
A2: While the provided research doesn't directly investigate this compound's impact on ion content, it highlights the effects of its related compound, this compound. Unlike L-glutamic acid and N-methyl-dl-aspartic acid, which significantly increased the sodium ion (Na+) content in brain tissue samples, this compound did not show any effect. [] This suggests a potential difference in how these compounds interact with cellular mechanisms regulating ion balance in the brain.
Q3: Can this compound be used in Magnetic Resonance Spectroscopy (MRS)?
A3: Yes, this compound can serve as a viable substitute for N-Acetyl-L-aspartic acid in Proton Magnetic Resonance Spectroscopy (MRS) phantoms. [] Researchers successfully built and tested a phantom using this compound, achieving high-quality spectra comparable to those obtained with a commercial phantom using N-Acetyl-L-aspartic acid. [] This finding offers a practical alternative for MRS applications, particularly in situations where N-Acetyl-L-aspartic acid availability is limited.
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